molecular formula C9H10O5 B1381183 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid CAS No. 1803611-08-6

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1381183
CAS No.: 1803611-08-6
M. Wt: 198.17 g/mol
InChI Key: QOQSZLGLNAOSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of furan, a heterocyclic organic compound, and contains both ester and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of 5-ethylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives .

Scientific Research Applications

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid depends on its specific application and the context in which it is usedThe ester and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-(methoxycarbonyl)furan-2-carboxylic acid
  • 5-Propyl-4-(methoxycarbonyl)furan-2-carboxylic acid
  • 5-Isopropyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Uniqueness

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is unique due to its specific ethyl substitution on the furan ring, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-ethyl-4-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-3-6-5(9(12)13-2)4-7(14-6)8(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSZLGLNAOSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 2
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 3
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 5
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 6
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.